REACTION_CXSMILES
|
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH3:3].[N+:12]([C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=O)([O-:14])=[O:13]>C(OC(=O)C)(=O)C>[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH:3]=[CH:18][C:17]1[CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:22]=[CH:21][CH:20]=1
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
N1=C(C)C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
130 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 130° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
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Details
|
poured into aqueous pH 7 buffer (250 ml)
|
Type
|
CUSTOM
|
Details
|
The solid was chromatographed on column of flash silica gel using as eluant dichloromethane
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Type
|
CUSTOM
|
Details
|
to afford a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C=CC=1C=C(C=CC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |